molecular structure and conformation of 1-Benzoyl-3-(2-hydroxyphenyl)thiourea
molecular structure and conformation of 1-Benzoyl-3-(2-hydroxyphenyl)thiourea
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Benzoyl-3-(2-hydroxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Molecule of Versatile Potential
1-Benzoyl-3-(2-hydroxyphenyl)thiourea is a member of the N-acylthiourea class of compounds, which have garnered significant attention for their structural versatility and wide-ranging applications. These molecules are distinguished by a core thiourea moiety flanked by a benzoyl group and a substituted phenyl ring. The specific placement of a hydroxyl group at the ortho position of the phenyl ring in 1-Benzoyl-3-(2-hydroxyphenyl)thiourea introduces unique structural features, primarily through its capacity for intramolecular hydrogen bonding.
This structural arrangement makes it a powerful chelating ligand, capable of coordinating with a variety of metal ions through its hard oxygen and soft sulfur donor atoms.[1] This property is foundational to its use as a corrosion inhibitor and in the development of novel catalytic systems.[1] Furthermore, the broader family of benzoylthiourea derivatives exhibits a remarkable spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] Their mechanism of action is often attributed to their ability to interact with the active sites of enzymes and other biological macromolecules.[1]
This guide provides a detailed examination of the molecular architecture of 1-Benzoyl-3-(2-hydroxyphenyl)thiourea, synthesizing data from crystallographic studies and spectroscopic methods. We will explore the causality behind its preferred conformation, the nuances of its bonding characteristics, and the experimental protocols required for its synthesis and structural elucidation, offering field-proven insights for researchers in medicinal chemistry and materials science.
Synthesis and Spectroscopic Characterization
The synthesis of 1-Benzoyl-3-(2-hydroxyphenyl)thiourea is typically achieved through a robust and efficient two-step process. The underlying principle involves the in-situ formation of a reactive benzoyl isothiocyanate intermediate, which is then subjected to a nucleophilic attack by the amine group of 2-aminophenol.
Experimental Protocol: Synthesis
Objective: To synthesize 1-Benzoyl-3-(2-hydroxyphenyl)thiourea.
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate (or Potassium thiocyanate)
-
2-Aminophenol (2-hydroxyaniline)
-
Anhydrous acetone (solvent)
-
Ethanol or Methanol (for recrystallization)
Methodology:
-
Step 1: Formation of Benzoyl Isothiocyanate.
-
In a round-bottom flask, dissolve ammonium thiocyanate (1.0 equivalent) in anhydrous acetone.
-
To this solution, add benzoyl chloride (1.0 equivalent) dropwise while stirring at room temperature.
-
The reaction mixture is then gently refluxed for approximately 15-30 minutes.[5] The formation of the benzoyl isothiocyanate intermediate occurs during this step. A precipitate of ammonium chloride will form. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Step 2: Reaction with 2-Aminophenol.
-
Step 3: Isolation and Purification.
-
Upon completion, the reaction mixture is poured into a beaker of crushed ice or acidified water to precipitate the crude product.[1][5]
-
The solid is collected by vacuum filtration and washed thoroughly with deionized water to remove any remaining salts.
-
The crude product is purified by recrystallization from a suitable solvent, typically ethanol or methanol, to yield the final 1-Benzoyl-3-(2-hydroxyphenyl)thiourea product.[1]
-
Caption: General workflow for the synthesis of 1-Benzoyl-3-(2-hydroxyphenyl)thiourea.
Spectroscopic Confirmation
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands confirm the presence of essential functional groups. Expected peaks include N-H stretching (~3200 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C=S stretching (~1250 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra would show distinct signals for the aromatic protons, as well as exchangeable protons for the N-H and O-H groups. The signals for the two N-H protons often appear as singlets at ~9.0 ppm and ~12.5 ppm in DMSO-d₆.[5][6] ¹³C NMR would show characteristic peaks for the thiocarbonyl (C=S) carbon at ~178-179 ppm and the carbonyl (C=O) carbon at ~167 ppm.
-
Mass Spectrometry: Provides confirmation of the molecular weight (272.32 g/mol ) and fragmentation patterns consistent with the proposed structure.[1]
Molecular Structure and Solid-State Conformation
The definitive three-dimensional arrangement of 1-Benzoyl-3-(2-hydroxyphenyl)thiourea in the solid state is best determined by single-crystal X-ray diffraction (SC-XRD). While a specific public crystal structure for the ortho-hydroxy isomer was not identified in the initial search, extensive crystallographic data on highly analogous compounds, such as the para and meta isomers, provide a robust framework for understanding its conformational preferences.[7][8]
Core Conformation and Planarity
Benzoylthiourea derivatives typically adopt a conformation characterized by the relative orientation of the benzoyl and phenyl groups with respect to the C=S bond. For instance, the analogous 1-Benzoyl-3-(4-hydroxyphenyl)thiourea adopts a syn-anti configuration.[7] This arrangement is largely dictated by the formation of a stable intramolecular hydrogen bond.
The molecule is not entirely planar. It is composed of three key planar fragments:
-
The benzoyl ring system.
-
The 2-hydroxyphenyl ring.
-
The thiourea core [S-C(S)-N-C(O)-N].[7]
A critical conformational parameter is the dihedral angle between the benzoyl and hydroxyphenyl rings. In the para-hydroxy isomer, this angle is 36.77°.[7] A similar non-coplanar arrangement is expected for the ortho isomer to minimize steric hindrance.
Intramolecular and Intermolecular Hydrogen Bonding
Hydrogen bonding is the paramount force governing the conformation and crystal packing of this molecule.
-
Intramolecular Hydrogen Bonding: A defining feature of this class of compounds is a strong intramolecular N-H···O=C hydrogen bond between one of the thiourea amine protons and the carbonyl oxygen.[5][9] This interaction creates a stable, nearly planar six-membered pseudo-ring (often referred to as an S(6) motif), which significantly restricts conformational freedom and is a primary driver of the overall molecular shape.[5][7] The presence of the ortho-hydroxyl group introduces the possibility of an additional intramolecular hydrogen bond, either O-H···S=C or O-H···N , which would further stabilize the conformation. The O-H···S interaction is noted as a possibility in the literature.[1]
-
Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are linked together through a network of intermolecular hydrogen bonds. Based on related structures, these interactions typically involve the remaining N-H proton, the hydroxyl group, and the sulfur atom. Common motifs include O-H···S and N-H···S bonds, which link molecules into one-dimensional chains or more complex three-dimensional networks.[7][8] These interactions are crucial for the stability of the crystal structure.
Caption: Dominant hydrogen bonds governing the molecular conformation and crystal packing.
Bond Lengths and Electron Delocalization
Analysis of bond lengths within the thiourea backbone provides insight into the electronic structure. The C-N bonds within the thiourea fragment are consistently found to be shorter than a typical C-N single bond, while the C=S and C=O bonds are longer than their expected double bond values.[7] This indicates significant π-electron delocalization across the N-C(S)-N-C(O) system, imparting partial double-bond character to the C-N bonds. This delocalization contributes to the planarity of the thiourea core and influences the molecule's chemical reactivity and coordinating ability.
| Bond | Typical Length (Å) in Analogous Structures | Observation |
| C=S | ~1.67 Å[7] | Longer than a typical C=S double bond (~1.61 Å) |
| C=O | ~1.22 Å[10] | Longer than a typical C=O double bond (~1.20 Å) |
| C(S)-N | ~1.33 - 1.39 Å[7] | Shorter than a C-N single bond (~1.47 Å) |
| C(O)-N | ~1.43 Å[7] | Shorter than a C-N single bond (~1.47 Å) |
| Table 1: Selected bond lengths indicating electron delocalization. |
Structural Elucidation: A Methodological Overview
Determining the precise molecular structure and conformation relies on rigorous experimental techniques, principally single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional atomic structure of 1-Benzoyl-3-(2-hydroxyphenyl)thiourea.
Methodology:
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol).[7]
-
Data Collection:
-
A suitable crystal is mounted on a goniometer head of a diffractometer (e.g., Bruker SMART APEX CCD area-detector).[7][8]
-
The crystal is cooled to a specific temperature (e.g., 298 K) to minimize thermal vibrations.
-
The diffractometer uses a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) to irradiate the crystal.
-
As the crystal is rotated, a series of diffraction patterns are collected on the detector.
-
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods (e.g., using software like SHELXS97).[5][7] This provides an initial model of the atomic positions.
-
The model is refined against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL97).[5][7] This process optimizes the atomic coordinates, displacement parameters, and other structural variables to achieve the best fit between the calculated and observed diffraction intensities.
-
-
Data Analysis: The final refined structure provides precise data on bond lengths, bond angles, torsion angles, and intermolecular contacts, which are analyzed to describe the conformation and crystal packing.
Caption: A typical experimental workflow for single-crystal X-ray diffraction analysis.
| Parameter | Example Data from Analogous Structure (para-isomer)[7] |
| Chemical Formula | C₁₄H₁₂N₂O₂S |
| Molecular Weight | 272.33 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.5865 (10) |
| b (Å) | 14.451 (2) |
| c (Å) | 16.462 (3) |
| V (ų) | 1329.0 (4) |
| Z | 4 |
| R-factor (R1) | 0.031 |
| wR-factor (wR2) | 0.085 |
| Table 2: Representative crystallographic data for a benzoylthiourea derivative. |
Conclusion: A Structurally Poised Molecule for Advanced Applications
The molecular architecture of 1-Benzoyl-3-(2-hydroxyphenyl)thiourea is a finely tuned system governed by electron delocalization and a robust network of hydrogen bonds. Its conformation is dominated by a stable intramolecular N-H···O hydrogen bond that creates a six-membered pseudo-ring, with the ortho-hydroxyl group offering further potential for structural stabilization. This defined three-dimensional structure is fundamental to its function as a chelating agent and its diverse biological activities. A thorough understanding of its conformational preferences, bonding, and intermolecular interactions, as detailed in this guide, is essential for the rational design of novel drugs, catalysts, and materials based on this versatile molecular scaffold.
References
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Al-Abbasi, A., Yamin, B. M., & Kassim, M. B. (2011). 1-Benzoyl-3-(4-hydroxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3181. [Link]
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Yusof, M. S. M., Khairul, W. M., & Yamin, B. M. (2013). 3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o923. [Link]
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Oleiwi, A. S., Al-Majidi, S. M. H., & Al-Amiery, A. A. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(1), 1-12. [Link]
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Kucharova, S., et al. (2021). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 284, 08007. [Link]
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Abosadiya, H. M., Yamin, B. M., & Ngah, N. (2007). N-Benzoyl-N′-(3-hydroxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2403–o2404. [Link]
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El-Sayed, N. N. E., et al. (2017). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 22(12), 2217. [Link]
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de Oliveira, A. B., et al. (2008). 1-Benzyl-3-(2-furoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o695. [Link]
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National Center for Biotechnology Information. (n.d.). Benzoylthiourea. PubChem Compound Database. Retrieved January 27, 2026, from [Link]
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Rauf, M. K., et al. (2009). 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1614. [Link]
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Semantic Scholar. (2014). Figure 2 from Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. Retrieved January 27, 2026, from [https://www.semanticscholar.org/paper/Figure-2-from-Synthesis-and-Use-of-Thiourea-(-for-Al-Bayati-Al-Azzawi/a0562e841d9145625b597523f66299b794103f6f]([Link]
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Saeed, S., et al. (2012). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. International Journal of Chemical and Environmental Engineering, 3(1), 57-59. [Link]
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